Home > Products > Screening Compounds P117621 > 1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine
1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine - 160752-39-6

1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine

Catalog Number: EVT-382037
CAS Number: 160752-39-6
Molecular Formula: C6H10N4
Molecular Weight: 138.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-(2-fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 29)

  • Relevance: This compound shares the core 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine structure with 1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine. The primary difference lies in the substitution pattern at the 5-position of the triazolopyridine ring system. While the main compound features a simple methyl group at this position, Compound 29 bears a significantly bulkier and more complex (S)-(2-fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)methanone substituent. This structural modification contributes significantly to its potent P2X7 antagonistic activity [].

(S)-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 35)

  • Compound Description: Similar to Compound 29, Compound 35 is also a potent P2X7 antagonist belonging to the 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine series []. This compound demonstrated significant P2X7 receptor occupancy in rats, exhibiting an ED50 value of 0.07 mg/kg []. Notably, Compound 35 demonstrated superior solubility compared to Compound 29 and displayed a favorable tolerability profile in preclinical studies []. Consequently, Compound 35 was chosen as a clinical candidate for further development and evaluation in human clinical trials [].

5-{[2-Chloro-3-(trifluoromethyl)phenyl]carbonyl}-1-pyrimidin-2-yl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin (PTTP)

  • Compound Description: PTTP is a radioligand specifically designed for targeting and imaging the P2X7 receptor (P2X7R) using positron emission tomography (PET) []. This radioligand demonstrated excellent stability and a favorable pharmacokinetic profile in vivo, enabling its use in preclinical imaging studies []. PTTP successfully differentiated between inflammation and tumor models in mice, highlighting its potential for diagnosing and monitoring inflammatory conditions [].
Source and Classification

The compound is cataloged under the Chemical Abstracts Service with the identifier 160752-39-6. As a member of the triazolopyridine class, it exhibits properties that are being explored for various scientific applications, particularly in drug design and synthesis of novel materials.

Synthesis Analysis

The synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine typically involves cyclization reactions. A prominent method employed is dipolar cycloaddition, which can be executed in a one-pot reaction sequence. This method utilizes a dipolarophile and a nitrile imine intermediate to yield the desired triazolopyridine structure.

Synthetic Routes

  1. Dipolar Cycloaddition: This process involves the reaction of azides with alkynes in the presence of a catalyst (often copper-based) to form the triazole ring. The conditions may vary but typically include:
    • Temperature: 80 °C
    • Solvent: Dimethylformamide (DMF) or other polar aprotic solvents
    • Catalyst: Copper(I) salts or nanoparticles
  2. Yield Optimization: The reaction conditions can be optimized for maximum yield and purity. For example, one-pot procedures have been reported to achieve yields around 78% under controlled conditions .
Molecular Structure Analysis

The molecular structure of 1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine features:

  • A triazole ring fused with a pyridine ring, creating a bicyclic system.
  • The methyl group located at the nitrogen position enhances its lipophilicity and potential interactions with biological targets.
  • Structural analysis techniques such as NMR spectroscopy and X-ray crystallography can provide insights into bond lengths and angles within the molecule.

Relevant Data

  • Molecular Weight: Approximately 148.17 g/mol
  • Melting Point: Specific data may vary based on purity but generally falls within a defined range for similar compounds.
Chemical Reactions Analysis

1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine can undergo various chemical transformations:

Types of Reactions

  • Oxidation: Can be oxidized to form N-oxides using agents like hydrogen peroxide.
  • Reduction: Reduction reactions can yield dihydro derivatives using sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: Electrophilic and nucleophilic substitutions can occur at different positions on the triazolopyridine ring.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.
  • Substitution Reagents: Halogens or alkyl halides for electrophilic substitutions; amines or thiols for nucleophilic substitutions.
Mechanism of Action

The mechanism of action for 1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine primarily involves its interaction with biological targets such as receptors. Notably:

Biological Activity

  • It has been investigated as a potential antagonist for the P2X7 receptor involved in inflammation and pain pathways.

Interaction Dynamics

The binding affinity and efficacy of this compound can be influenced by its structural features such as:

Applications

The compound has several promising applications across different scientific fields:

Medicinal Chemistry

It has been explored as a pharmacophore in drug design due to its ability to interact with specific biological targets like receptors involved in pain and inflammation.

Materials Science

Due to its unique structural features:

  • It may serve as a precursor for developing novel materials such as ionic liquids or coordination complexes.

Biological Studies

Research continues into its interactions with biological systems to elucidate potential therapeutic effects and mechanisms.

Introduction to Triazolopyridine Derivatives

Structural and Functional Significance of Triazolopyridine Scaffolds in Medicinal Chemistry

The 1-methyl-substituted tetrahydrotriazolopyridine core (1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine) exemplifies a privileged scaffold in medicinal chemistry due to its unique bicyclic architecture. This structure integrates a partially saturated pyridine ring fused with a 1,2,3-triazole moiety, where the methyl group at the N1 position enhances metabolic stability and modulates electronic properties. The scaffold’s planar triazole ring enables π-π stacking interactions with biological targets, while the pyridine nitrogen and bridgehead atoms offer hydrogen-bonding capabilities critical for target engagement [4]. These features collectively enhance binding affinity and selectivity across diverse target classes, including kinases, GPCRs, and epigenetic regulators.

The scaffold’s versatility is further demonstrated by its role as a bioisostere for purine nucleobases, allowing mimicry of ATP in kinase binding pockets. Its balanced lipophilicity (LogP ~1.2–1.8) and moderate molecular weight (~137–150 g/mol) improve cell permeability and oral bioavailability, making it ideal for central nervous system (CNS)-targeted agents [3] [5]. Notably, derivatives like N-(3-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide (CAS: 1220038-41-4) exemplify structural derivatization at the C3 position to optimize target affinity [10].

Table 1: Key Molecular Properties of Representative Tetrahydrotriazolopyridine Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Notable Features
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine100501-58-4C₇H₁₁N₃137.18High purity (95%), drug development scaffold
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridineN/AC₆H₉N₃123.16Unsubstituted parent scaffold
1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine*569351-26-4C₈H₁₂N₂136.19Bicyclic core with dual heterocycles
4-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine56952-17-1C₇H₁₁N₃137.18Isomeric analog with imidazole ring

*Primary compound of interest. Data compiled from [3] [4] [5].

Synthetic accessibility enhances this scaffold’s utility. Routes typically begin with tetrahydropyridine precursors, followed by cyclization using hydrazine derivatives or azide-based dipolar cycloadditions. For example, 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS: 100501-58-4) is commercially available for custom synthesis, underscoring its role in hit-to-lead optimization [3].

Historical Evolution of Tetrahydrotriazolo-Pyridine Derivatives in Drug Discovery

The historical trajectory of tetrahydrotriazolopyridines reflects strategic advances in heterocyclic chemistry and rational drug design. Early work (1980s–1990s) focused on 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine derivatives as antihypertensive agents, exemplified by the patent EP0245637A1, which disclosed carboxylic acid derivatives acting via adrenergic receptor modulation [6]. This era established the scaffold’s capacity for cardiovascular targeting but faced limitations in selectivity.

The 2000s witnessed a paradigm shift toward oncology and CNS disorders, driven by the "magic methyl" effect—strategic methylation to enhance potency, selectivity, or pharmacokinetics. Tazemetostat’s discovery illustrates this: Methyl groups on its pyridone core increased EZH2 histone methyltransferase inhibition by >10-fold by enforcing bioactive conformations and improving hydrophobic contacts [7]. Similarly, methylation at the 4-position of tetrahydroisoquinoline-based κ-opioid antagonists boosted receptor affinity 18-fold, underscoring how small steric changes optimize target engagement [7].

Table 2: Milestones in Tetrahydrotriazolopyridine-Based Drug Discovery

EraKey AdvancementRepresentative CompoundImpact
1980s–1990sAntihypertensive agents via adrenergic modulationImidazo[4,5-c]pyridine-6-carboxylic acid derivativesValidated scaffold for cardiovascular targeting
2000–2010"Magic methyl" effects in kinase/epigenetic inhibitorsTazemetostat analogsConformational control for enhanced potency
2010–PresentFragment-based design for CNS/GPCR targets2-(1-Adamantanylcarboxamido)thiophenes with methyl groups50-fold affinity increase for CB2 receptors

Data derived from [5] [6] [7].

Synthetic methodologies evolved in parallel. Early routes relied on linear sequences, such as Michael additions followed by cyclizations (e.g., imidazo[4,5-c]pyridines via fumaric acid and 1-methyl-1H-imidazol-4-amine) [5]. Modern approaches leverage transition-metal catalysis and microwave-assisted cyclization to access 1,2,4-triazolopyridines efficiently, as reviewed by Results in Chemistry [9]. These innovations enabled diversification at C3, C5, and N1 positions—critical for probing structure-activity relationships (SAR). For instance, carboxamide derivatives (e.g., N-(3-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide) were optimized for cannabinoid receptor selectivity [10].

Properties

CAS Number

160752-39-6

Product Name

1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine

IUPAC Name

1-methyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

InChI

InChI=1S/C6H10N4/c1-10-6-2-3-7-4-5(6)8-9-10/h7H,2-4H2,1H3

InChI Key

IHVDOLNSCCKRKP-UHFFFAOYSA-N

SMILES

CN1C2=C(CNCC2)N=N1

Canonical SMILES

CN1C2=C(CNCC2)N=N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.